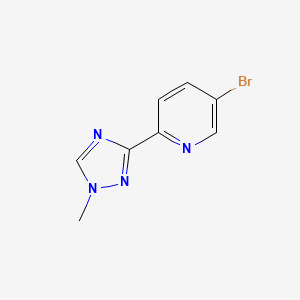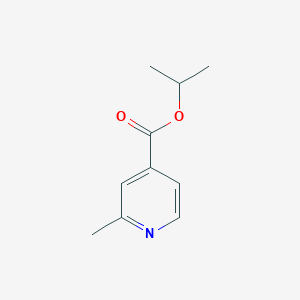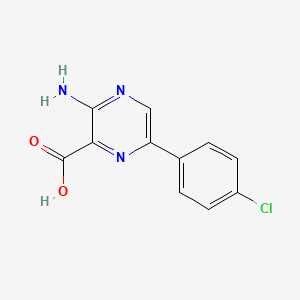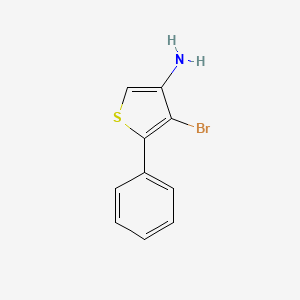
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Formation of 1-methyl-1H-1,2,4-triazole: This intermediate is synthesized by reacting hydrazine with acetic acid and methyl isocyanate.
Coupling Reaction: The brominated pyridine is then coupled with the 1-methyl-1H-1,2,4-triazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents might include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the triazole ring.
Coupling Reactions: Products include more complex heterocyclic compounds.
科学研究应用
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, for applications in electronics and catalysis.
作用机制
The mechanism of action of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-chloro-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the methyl group on the triazole ring, which may influence its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the 1-methyl-1H-1,2,4-triazol-3-yl group in 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the triazole ring offers versatility in binding and coordination.
属性
CAS 编号 |
1319255-39-4 |
|---|---|
分子式 |
C8H7BrN4 |
分子量 |
239.07 g/mol |
IUPAC 名称 |
5-bromo-2-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-13-5-11-8(12-13)7-3-2-6(9)4-10-7/h2-5H,1H3 |
InChI 键 |
PJFCISPDESNNAP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N1)C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)


![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)







